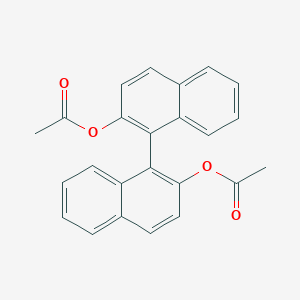
1-(2-Acetyloxynaphthyl)-2-naphthyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetyloxynaphthyl)-2-naphthyl acetate is a useful research compound. Its molecular formula is C24H18O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 515715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Acetyloxynaphthyl)-2-naphthyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C24H18O4. Its structure features two naphthalene rings and an acetoxy group, which contribute to its chemical reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of naphthalene compounds can inhibit bacterial growth and have antifungal properties. The presence of the acetoxy group enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioactivity against pathogens.
- Anticancer Properties : Similar naphthalene derivatives have shown promise in cancer research. They may act by inducing apoptosis in cancer cells or inhibiting specific pathways crucial for tumor growth .
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of their activity. This is particularly relevant in the context of metabolic diseases where enzyme modulation can alter disease progression.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membrane integrity, leading to cell lysis.
- Cancer Research : In vitro studies indicated that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 activity .
- Enzymatic Interaction : Research utilizing enzyme assays revealed that this compound could inhibit certain hydrolases, which are vital in metabolic pathways. This inhibition suggests potential therapeutic applications in managing metabolic disorders.
科学的研究の応用
Chemical Properties and Structure
1-(2-Acetyloxynaphthyl)-2-naphthyl acetate is characterized by:
- Molecular Weight: 370.4 g/mol
- Functional Groups: Acetoxy group attached to a naphthalene moiety
- Structural Complexity: Two fused aromatic rings enhance its reactivity and potential biological activity.
Applications in Organic Synthesis
-
Intermediate in Synthesis:
- This compound serves as an important intermediate in the production of more complex organic molecules, facilitating the synthesis of pharmaceuticals and agrochemicals .
-
Reactivity Studies:
- The compound undergoes typical ester reactions, including hydrolysis and transesterification, which are significant for developing synthetic routes in laboratory settings .
Medicinal Chemistry Applications
-
Pharmacological Potential:
- Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigations .
-
Biological Activity:
- Compounds with similar structures have shown potential in treating various diseases due to their ability to interact with biological targets. The dual naphthalene structure enhances its interaction with cellular components .
Case Studies and Research Findings
Research on this compound has primarily focused on its synthesis and biological activity:
-
Synthesis Methodologies:
- Various synthetic routes have been developed to produce this compound efficiently, including acetylation reactions involving naphthalene derivatives .
-
Biological Interaction Studies:
- Interaction studies are crucial for assessing the safety and efficacy of this compound for pharmaceutical use. These studies include evaluating its effects on microbial growth and inflammation pathways .
特性
IUPAC Name |
[1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCPATYOODPQCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905594 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100569-82-2 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













